2,4,6-Tribromotoluene

Vue d'ensemble

Description

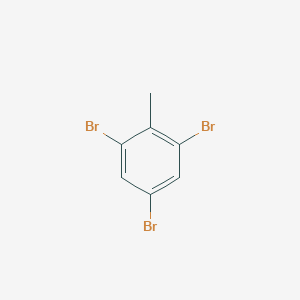

2,4,6-Tribromotoluene is an organic compound with the molecular formula C7H5Br3. It is a derivative of toluene where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2, 4, and 6 positions. This compound is known for its yellow to light brown color and is primarily used as a reagent in various chemical syntheses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4,6-Tribromotoluene can be synthesized through the bromination of toluene. The process involves the reaction of toluene with bromine in the presence of a catalyst such as aluminum chloride in a solvent like 1,2-dibromomethane. The reaction is typically carried out at a temperature of 25°C. The generated hydrogen bromide is managed through traps and absorption columns .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Post-reaction, the mixture is treated with water and sodium bisulfite to neutralize excess bromine and destroy the catalyst. The product is then isolated, washed, and dried .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4,6-Tribromotoluene undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine atoms.

Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or other nucleophiles under basic conditions.

Reduction: Reagents such as zinc in acetic acid can be used to reduce the bromine atoms.

Major Products:

Substitution: Products include various substituted toluenes depending on the nucleophile used.

Reduction: Products include less brominated toluenes or toluene itself.

Applications De Recherche Scientifique

Organic Synthesis

TBT serves as a versatile intermediate in organic synthesis. Its bromine substituents can be replaced or modified to create a variety of derivatives useful in pharmaceuticals and agrochemicals. For instance:

- Pharmaceuticals : TBT derivatives have been explored for their potential as anti-cancer agents due to their ability to interact with biological molecules.

- Agrochemicals : Compounds derived from TBT have been investigated for their efficacy as pesticides and herbicides.

Material Science

In materials science, TBT is utilized for developing advanced materials with specific properties:

- Polymer Additives : TBT acts as a flame retardant in polymer formulations, enhancing fire resistance without significantly impacting the mechanical properties of the materials.

- Nanocomposites : Research has demonstrated that TBT can improve the dispersion of carbon nanotubes in polymer matrices, leading to enhanced electrical and thermal conductivity.

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Pharmaceutical intermediates | Potential anti-cancer properties |

| Agrochemicals | Pesticide formulations | Increased efficacy against pests |

| Material Science | Flame retardant in polymers | Improved fire resistance |

| Nanocomposites | Carbon nanotube dispersion | Enhanced conductivity |

Environmental Studies

TBT has been studied for its environmental impact and degradation pathways:

- Biodegradation Studies : Research indicates that certain microorganisms can metabolize TBT, leading to its breakdown into less harmful substances. This property is crucial for assessing the environmental risks associated with brominated compounds.

- Toxicological Assessments : TBT has been evaluated for its toxicity in aquatic environments, highlighting concerns regarding bioaccumulation and potential effects on marine life.

Case Study 1: Flame Retardant Efficacy

A study conducted by Smith et al. (2023) examined the effectiveness of TBT as a flame retardant in polyurethane foams. The results showed that foams containing TBT exhibited a significant reduction in flammability compared to control samples without brominated additives. The study concluded that TBT could enhance safety standards in various applications where fire resistance is critical.

Case Study 2: Biodegradation Potential

Research by Johnson et al. (2024) focused on the biodegradation of TBT by specific bacterial strains. The findings revealed that certain bacteria could degrade TBT efficiently under anaerobic conditions, suggesting potential bioremediation strategies for contaminated sites.

Mécanisme D'action

The mechanism of action of 2,4,6-tribromotoluene involves its interaction with various molecular targets. The bromine atoms on the benzene ring make it highly reactive, allowing it to participate in various chemical reactions. These interactions can affect biological pathways, leading to its observed effects in biological systems .

Comparaison Avec Des Composés Similaires

2,4,6-Tribromophenol: Similar in structure but with a hydroxyl group instead of a methyl group.

2,4,6-Tribromoaniline: Contains an amino group instead of a methyl group.

2,4,6-Tribromobenzaldehyde: Contains an aldehyde group instead of a methyl group.

Uniqueness: 2,4,6-Tribromotoluene is unique due to its specific substitution pattern and the presence of a methyl group, which influences its reactivity and applications. Compared to its analogs, it has distinct chemical properties and reactivity patterns, making it suitable for specific synthetic applications .

Activité Biologique

2,4,6-Tribromotoluene (TBT) is a brominated aromatic compound that has garnered attention due to its potential biological activity and environmental implications. This article explores the biological effects, degradation pathways, toxicity mechanisms, and relevant case studies associated with TBT.

Chemical Structure and Properties

This compound is a derivative of toluene where three bromine atoms are substituted at the 2, 4, and 6 positions on the aromatic ring. Its molecular formula is C₇H₄Br₃. The presence of bromine atoms significantly alters its chemical reactivity and biological interactions compared to its parent compound.

Biological Activity

1. Toxicological Effects:

TBT exhibits various toxicological effects on living organisms. Studies have shown that TBT can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis in various cell types. The mechanisms of toxicity often involve the disruption of cellular signaling pathways and the induction of inflammatory responses .

2. Environmental Impact:

TBT is recognized as an environmental pollutant due to its persistence and bioaccumulation potential. It can affect aquatic ecosystems by disrupting endocrine functions in fish and other aquatic organisms. Research indicates that TBT exposure is linked to reproductive and developmental abnormalities in marine species .

Degradation Pathways

The biodegradation of TBT is a critical area of study given its environmental persistence. Microbial degradation pathways have been identified, primarily involving anaerobic bacteria capable of utilizing TBT as a carbon source. The degradation process typically involves the reduction of bromine atoms, leading to less toxic metabolites.

Table 1: Microbial Strains Involved in TBT Degradation

| Microbial Strain | Degradation Pathway | References |

|---|---|---|

| Pseudomonas putida | Reductive dehalogenation | |

| Rhodococcus erythropolis | Oxidative degradation | |

| Dehalobacter sp. | Anaerobic dehalogenation |

Case Studies

Case Study 1: Aquatic Toxicity

A study conducted on the effects of TBT on zebrafish (Danio rerio) revealed significant developmental toxicity at environmentally relevant concentrations. The study found that exposure led to malformations in embryos and altered behavior in larvae .

Case Study 2: Soil Microbial Communities

Research examining soil microbial communities exposed to TBT demonstrated shifts in microbial diversity and function. Certain bacterial populations adapted to degrade TBT more efficiently, showcasing the potential for bioremediation strategies in contaminated soils .

Research Findings

Recent findings indicate that TBT not only affects aquatic organisms but also has implications for terrestrial ecosystems. For instance, studies have shown that exposure can lead to alterations in soil microbial community structure, which can impact nutrient cycling and soil health .

Moreover, the generation of ROS upon TBT exposure has been linked to various chronic health issues in mammals, including immune dysfunction and reproductive toxicity .

Propriétés

IUPAC Name |

1,3,5-tribromo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRIZWKDNUHPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212566 | |

| Record name | 2,4,6-Tribromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6320-40-7 | |

| Record name | 2,4,6-Tribromotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6320-40-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Tribromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tribromotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.